2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine
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Overview
Description
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring fused to an ethanamine moiety . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,9-Dioxaspiro[5One common method includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid: Similar in structure but contains an acetic acid group instead of an ethanamine group.
2,9-Diazaspiro[5.5]undecan-3-one: Contains a diazaspiro ring and a ketone group, differing in both structure and reactivity.
Uniqueness
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine is unique due to its specific spirocyclic structure combined with an ethanamine group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-6-2-10-1-3-11(9-14-10)4-7-13-8-5-11/h10H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVNNRZMJCLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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